![molecular formula C9H7ClN4O2S2 B5562117 5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5562117.png)
5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole under base-induced conditions to yield thioketene intermediates. These intermediates, upon reaction with secondary amines, form thioacetamides, which through intramolecular cyclization give rise to nonaromatic compounds rather than the expected aromatic derivatives (Androsov, 2008).
Molecular Structure Analysis
The crystal structure of a related compound, showing the dihedral angle between the thiadiazole and benzene rings and the presence of N—H⋯N intermolecular hydrogen bonding, provides insights into the molecular conformation and intermolecular interactions within the crystalline state (Jian-qiang Zhang et al., 2011).
Chemical Reactions and Properties
The reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole with O- or N-nucleophiles leading to various heterocyclic compounds demonstrates the versatility of thiadiazole derivatives in synthesizing biologically relevant molecules. This process involves the formation of thioketene intermediates that further undergo cyclization to yield N-substituted indole-2-thiols or benzo[b]thiophenes (Androsov & Neckers, 2007).
Physical Properties Analysis
The physical properties such as melting points, solubility, and crystalline form of thiadiazole derivatives can be inferred from the detailed crystallographic analysis of compounds such as 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine. The solid-state structure reveals intermolecular hydrogen bonding patterns and supramolecular arrangements, which are crucial for understanding the material's physical properties (Jian-qiang Zhang et al., 2011).
Chemical Properties Analysis
The chemical behavior of thiadiazole derivatives, including their reactivity towards nucleophiles and ability to form various cyclic and acyclic structures, highlights their chemical versatility. This is exemplified by their use in synthesizing a wide range of compounds, from indole thiols to complex heterocycles, showcasing the thiadiazole ring's reactivity and functional group compatibility (Androsov & Neckers, 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives
Synthesis of 1,1-Dialkylindolium-2-Thiolates : The synthesis involves the base-induced transformation of related thiadiazoles, showcasing the potential for creating novel organic compounds with varying functional applications, from materials science to medicinal chemistry (Androsov, 2008).
Biological Activity
Antileishmanial Activity : Thiadiazole derivatives have been evaluated for their in vitro anti-leishmanial activity, demonstrating the potential for the development of new treatments for parasitic infections (Tahghighi et al., 2012).
Antibacterial and Antimalarial Effects : Compounds synthesized from related thiadiazoles exhibit antibacterial and antimalarial activities, suggesting their use in combating infectious diseases (Elslager et al., 1980).
Chemical Properties and Applications
Synthesis of Heterocyclic Compounds : The reactivity of thiadiazoles with other chemical entities can lead to the formation of a wide range of heterocyclic compounds, important in pharmaceuticals and materials science (Křupková et al., 2013).
Diuretic Activity : Studies on thiadiazole derivatives have shown potential diuretic activity, indicating applications in the treatment of conditions requiring the removal of excess water from the body (Ergena et al., 2022).
Corrosion Inhibition
Protection of Metals : Thiadiazoles have been studied for their ability to inhibit corrosion of metals in acidic environments, highlighting their application in materials science and engineering to extend the life of metal components (Bentiss et al., 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[(2-chloro-6-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O2S2/c10-6-2-1-3-7(14(15)16)5(6)4-17-9-13-12-8(11)18-9/h1-3H,4H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPVSUGMOJHCTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(S2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6992931 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

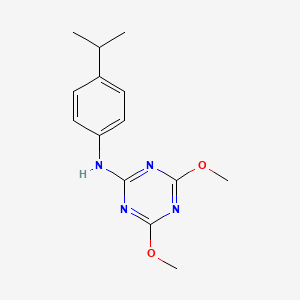
![ethyl (2-methyl-3-oxo[1,2,4]triazino[2,3-a]benzimidazol-5(3H)-yl)acetate](/img/structure/B5562041.png)
![N-cyclopentyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5562047.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(3-methoxypropanoyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5562055.png)
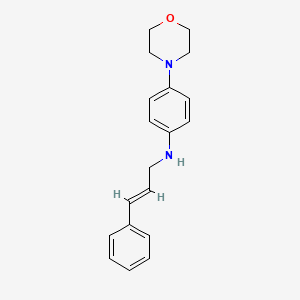
![2-methyl-3-(5-methyl-2-furyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5562098.png)
![N~1~-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5562101.png)
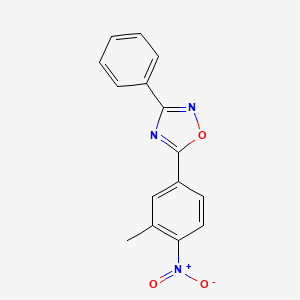
![9-[(2E)-3-phenylprop-2-en-1-yl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5562114.png)
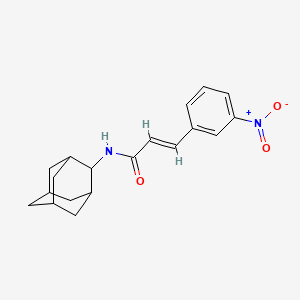
![2-butyl-8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562123.png)
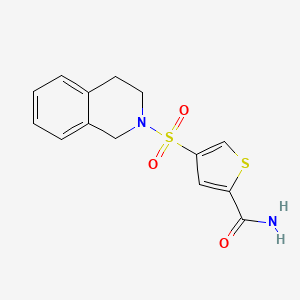
![3-benzyl-4-[(8-fluoro-2-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5562137.png)
![4-(4-chlorophenyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)-3-thiophenecarboxamide](/img/structure/B5562144.png)